4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carbohydrazide
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Overview
Description
4-Amino-5-chloro-2,3-dihydro-1-benzofuran-7-carbohydrazide is a chemical compound that belongs to the benzofuran family It features a benzofuran core with an amino group at the 4-position, a chloro group at the 5-position, and a carbohydrazide group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carbohydrazide typically involves multiple steps. One common method starts with the cyclization of methyl 4-(acetyl amino)-2-hydroxy-3-(2-hydroxy ethyl) benzoate in the presence of triphenylphosphine and azo dioctyl phthalate diethyl ester to form methyl 4-acetamido-2,3-dihydro benzofuran-7-formate. This intermediate is then chlorinated using N-chloro succinimide to yield methyl 4-acetamide amino-5-chloro-7-benzofuran formate. Finally, hydrolysis and purification steps are performed to obtain the pure product .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and scalability. The process minimizes the use of organic and inorganic waste solvents, making it more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-chloro-2,3-dihydro-1-benzofuran-7-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include N-chloro succinimide for chlorination, triphenylphosphine for cyclization, and various acids and bases for hydrolysis and purification .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, chlorination yields methyl 4-acetamide amino-5-chloro-7-benzofuran formate, while hydrolysis produces the final compound, this compound .
Scientific Research Applications
4-Amino-5-chloro-2,3-dihydro-1-benzofuran-7-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carbohydrazide involves its interaction with specific molecular targets. For instance, it can act as a selective 5-HT4 receptor agonist, influencing various biological pathways . The compound’s structure allows it to bind to these receptors, modulating their activity and leading to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid: This compound shares a similar core structure but has a carboxylic acid group instead of a carbohydrazide group.
Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate: This compound is an ester derivative of the benzofuran core.
Prucalopride: A selective 5-HT4 receptor agonist used for treating chronic constipation.
Uniqueness
4-Amino-5-chloro-2,3-dihydro-1-benzofuran-7-carbohydrazide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its carbohydrazide group, in particular, allows for unique interactions with biological targets, making it valuable for medicinal chemistry and biochemical research .
Properties
Molecular Formula |
C9H10ClN3O2 |
---|---|
Molecular Weight |
227.65 g/mol |
IUPAC Name |
4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carbohydrazide |
InChI |
InChI=1S/C9H10ClN3O2/c10-6-3-5(9(14)13-12)8-4(7(6)11)1-2-15-8/h3H,1-2,11-12H2,(H,13,14) |
InChI Key |
HBCMMXBQESQHQC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C(=C(C=C2C(=O)NN)Cl)N |
Origin of Product |
United States |
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